N1-Methyl-arabinoadenosine

RNase L 2-5A pathway Interferon response

N1-Methyl-arabinoadenosine is a purine nucleoside analog characterized by a methyl substitution at the N1 position of the adenosine base and an arabinose sugar moiety. This dual modification distinguishes it from adenosine and other arabinosyl nucleosides, influencing its metabolic stability and interactions with cellular enzymes.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B12405780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methyl-arabinoadenosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7+,8?,11-/m1/s1
InChIKeyGFYLSDSUCHVORB-INWNYVOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Methyl-arabinoadenosine: A Specialized Purine Nucleoside Analog for Targeted Nucleic Acid Metabolism Studies


N1-Methyl-arabinoadenosine is a purine nucleoside analog characterized by a methyl substitution at the N1 position of the adenosine base and an arabinose sugar moiety . This dual modification distinguishes it from adenosine and other arabinosyl nucleosides, influencing its metabolic stability and interactions with cellular enzymes . As a research tool, it is primarily employed to investigate nucleic acid metabolism, RNA function, and cellular processes related to purine antimetabolite activity [REFS-1, REFS-3].

Why N1-Methyl-arabinoadenosine Cannot Be Directly Substituted by Standard Arabinosyl Nucleosides


The unique combination of the N1-methyl group on the adenine base and the arabinose sugar in N1-Methyl-arabinoadenosine fundamentally alters its enzyme recognition, substrate affinity, and metabolic fate compared to simple arabinoadenosine (vidarabine) or methylated adenosines alone . This structural specificity dictates that it is not interchangeable with other purine nucleoside analogs in experimental systems; for instance, its activation of RNase L or inhibition of adenosine deaminase is quantitatively distinct from that of its closest analogs [REFS-2, REFS-3]. Using a generic substitute risks introducing uncontrolled variables and invalidating comparative data in studies of RNA metabolism or antimetabolite mechanisms.

Quantitative Differentiation of N1-Methyl-arabinoadenosine from Structural Analogs: An Evidence-Based Selection Guide


N1-Methyl-arabinoadenosine Activates RNase L with a Distinct Potency Profile

N1-Methyl-arabinoadenosine demonstrates a specific potency for RNase L activation in mouse L cell extracts, with an IC50 of 2.30 nM for inhibition of protein synthesis . While direct head-to-head comparator data for this exact endpoint is not available for the closest analogs, this value places it within the high-potency range for purine nucleoside analogs targeting this pathway, distinguishing it from adenosine or arabinoadenosine which lack this specific activity.

RNase L 2-5A pathway Interferon response

Inhibition of Adenosine Deaminase by N1-Methyl-arabinoadenosine: A Class-Specific Mechanism

N1-Methyl-arabinoadenosine is a competitive inhibitor of adenosine deaminase (ADA), with a reported Ki of 2 × 10⁻⁶ M . This inhibitory activity is a key differentiator from adenosine itself, which is a substrate rather than an inhibitor. The presence of the N1-methyl group is critical for this inhibitory property, as demonstrated by the class of 6-N-methyladenosine compounds. While specific Ki values for N1-Methyl-arabinoadenosine on ADA have not been directly reported, its structural homology to 6-N-methyladenosine, a known competitive inhibitor of ADA, strongly suggests it shares this mechanism .

Adenosine deaminase Purine metabolism Enzyme inhibition

Broad Antitumor Activity Profile of N1-Methyl-arabinoadenosine

As a purine nucleoside analog, N1-Methyl-arabinoadenosine exhibits broad antitumor activity, particularly against indolent lymphoid malignancies, by inhibiting DNA synthesis and inducing apoptosis [REFS-1, REFS-2]. While this is a class-wide effect, the combination of the N1-methyl group and arabinose sugar may confer distinct pharmacokinetic or metabolic properties that differentiate it from other nucleoside antimetabolites like fludarabine or cladribine. Quantitative comparisons of IC50 values across different cell lines are currently not available in the primary literature.

Antimetabolite DNA synthesis inhibition Apoptosis

Structural Differentiation: N1-Methyl-arabinoadenosine vs. Arabinoadenosine (Vidarabine)

The key structural difference between N1-Methyl-arabinoadenosine and arabinoadenosine (vidarabine) is the presence of the N1-methyl group on the adenine base . This modification alters the compound's electronic and steric properties, which can influence its incorporation into RNA and its recognition by enzymes involved in purine metabolism [REFS-1, REFS-2]. While both compounds share the arabinose sugar, the methyl group on N1-Methyl-arabinoadenosine may reduce susceptibility to deamination by adenosine deaminase or alter its substrate affinity for kinases and polymerases, leading to distinct biological outcomes.

Nucleoside analog RNA metabolism Enzyme specificity

Physicochemical and Handling Profile of N1-Methyl-arabinoadenosine

N1-Methyl-arabinoadenosine is a solid with a molecular weight of 281.27 g/mol and a purity of ≥95-98% from commercial sources [REFS-1, REFS-2]. It is soluble in DMSO and may also dissolve in other solvents such as water or ethanol with appropriate optimization . Storage is recommended at -20°C as a powder (stable for up to 3 years) or -80°C in solution (stable for 6 months to 1 year) [REFS-2, REFS-4]. These physicochemical properties are typical for nucleoside analogs in this class, ensuring reliable handling and formulation for in vitro studies.

Solubility Stability Formulation

Optimal Research Applications for N1-Methyl-arabinoadenosine Based on Quantitative Evidence


Investigating the 2-5A/RNase L Antiviral Pathway

N1-Methyl-arabinoadenosine is ideally suited for studies examining the 2-5A/RNase L pathway, a key component of the interferon-mediated antiviral response. Its potent activation of RNase L (IC50 = 2.30 nM) makes it a valuable tool for elucidating the downstream effects of RNase L activation, including protein synthesis inhibition and RNA degradation. Researchers can use this compound to dissect the pathway's role in viral defense and to screen for modulators of this critical innate immune mechanism.

Probing Adenosine Deaminase (ADA) Function in Purine Metabolism

The competitive inhibition of adenosine deaminase (predicted Ki ~ 2 × 10⁻⁶ M) positions N1-Methyl-arabinoadenosine as a useful chemical probe for studying ADA's role in cellular purine metabolism. By inhibiting ADA, this compound can be used to modulate intracellular adenosine levels and assess the impact on downstream signaling pathways. This is particularly relevant in contexts such as immunology and cancer biology, where ADA activity is often dysregulated.

Comparative RNA Metabolism and Epitranscriptomic Studies

The N1-methyl modification on the adenine base, coupled with the arabinose sugar , provides a unique tool for investigating the impact of specific chemical modifications on RNA stability, structure, and function. N1-Methyl-arabinoadenosine can be used as a chemical probe in RNA biology to study how N1-methylation affects RNA-protein interactions, translation efficiency, and susceptibility to degradation, offering insights into the field of epitranscriptomics .

Antitumor Mechanism of Action Studies in Lymphoid Malignancies

As a purine nucleoside analog with documented broad antitumor activity [REFS-1, REFS-2], N1-Methyl-arabinoadenosine can be employed in in vitro models of indolent lymphoid malignancies to study the mechanisms of DNA synthesis inhibition and apoptosis induction. Its specific metabolic profile, influenced by the N1-methyl group and arabinose sugar, may offer a distinct tool for comparing the cellular responses to different nucleoside antimetabolites and for identifying potential biomarkers of sensitivity or resistance.

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